Technical Whitepaper: (2-Amino-4-chlorophenyl)(phenyl)methanone (CAS No. 4076-50-0)
Technical Whitepaper: (2-Amino-4-chlorophenyl)(phenyl)methanone (CAS No. 4076-50-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4-chlorophenyl)(phenyl)methanone, also known as 2-amino-4-chlorobenzophenone, is a substituted aromatic ketone. The aminobenzophenone scaffold is of significant interest in medicinal chemistry and organic synthesis. Derivatives of 2-aminobenzophenone are recognized as crucial intermediates in the synthesis of various heterocyclic compounds, most notably the 1,4-benzodiazepines, a class of drugs with significant therapeutic applications.[1][2] Compounds within the aminobenzophenone class have shown a range of biological activities, including potential as antimitotic, antitumor, and antiproliferative agents.[1][3] This document provides a technical overview of (2-Amino-4-chlorophenyl)(phenyl)methanone, including its physicochemical properties, proposed synthetic routes, and a summary of the biological significance of the broader aminobenzophenone class.
Physicochemical and Safety Data
The fundamental properties of (2-Amino-4-chlorophenyl)(phenyl)methanone are summarized below. This data is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4076-50-0 | [4][5][6] |
| Molecular Formula | C₁₃H₁₀ClNO | [4][5] |
| Molecular Weight | 231.68 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| InChI Key | PELAWRHVRDOWQT-UHFFFAOYSA-N | [4] |
| SMILES | O=C(C1=CC=C(Cl)C=C1N)C2=CC=CC=C2 | [5] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4][6] |
Table 2: Safety Information
| Hazard Category | GHS Classification | Precautionary Statements | Pictogram | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 | GHS07 | [4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352 | GHS07 | [4] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338 | GHS07 | [4] |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P304+P340 | GHS07 | [4] |
Synthesis and Purification
While specific experimental protocols for the synthesis of (2-Amino-4-chlorophenyl)(phenyl)methanone are not extensively detailed in publicly available literature, a plausible and widely used method for preparing 2-aminobenzophenone derivatives is the Friedel-Crafts acylation.[3][7]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis can be envisioned through the acylation of 3-chloroaniline with benzoyl chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The reaction proceeds via an electrophilic aromatic substitution, where the benzoyl group is directed to the ortho position of the amino group in 3-chloroaniline. A subsequent hydrolysis step is typically required.
General Experimental Protocol (Adapted from similar syntheses)
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Acylation: To a reaction vessel, add the corresponding benzoyl chloride (e.g., 21.0 mmol) and 3-chloroaniline (8.4 mmol). Heat the mixture to approximately 180-200°C.[3] Slowly add anhydrous zinc chloride (10.08 mmol) as the catalyst.[3] Gradually increase the temperature to 220-230°C and maintain at reflux for 3 hours.[3]
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Work-up and Hydrolysis: Cool the reaction mixture to about 120°C and add hot water to remove any resulting benzoic acid.[3] The crude product is then subjected to hydrolysis by refluxing in a mixture of sulfuric acid, acetic acid, and water (e.g., 5.0:3.5:3.0 mL ratio) for approximately 40 minutes.[3]
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Purification: After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
Spectroscopic Data (Predicted)
Detailed spectroscopic analyses for CAS 4076-50-0 are not widely published. The following tables present predicted characteristic peaks based on the chemical structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned | Rationale |
| ~ 7.2 - 7.8 | Multiplet | Aromatic protons | Phenyl and substituted phenyl rings. |
| ~ 6.5 - 7.0 | Multiplet | Aromatic protons near NH₂ | Protons ortho and para to the electron-donating amino group are shifted upfield. |
| ~ 5.5 - 6.5 | Broad Singlet | -NH₂ | Amine protons, chemical shift can vary with solvent and concentration. |
Table 4: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| ~ 195 - 200 | C=O | Carbonyl carbon of the ketone. |
| ~ 145 - 150 | Aromatic C-NH₂ | Carbon attached to the amino group. |
| ~ 120 - 140 | Aromatic CH & C-Cl | Aromatic carbons in both rings. |
| ~ 115 - 120 | Aromatic CH | Carbons ortho/para to the amino group. |
Table 5: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 3300 - 3500 | N-H stretch | Asymmetric and symmetric stretching of the primary amine. |
| ~ 1640 - 1680 | C=O stretch | Ketone carbonyl stretching. |
| ~ 1550 - 1620 | N-H bend / C=C stretch | Amine scissoring and aromatic ring vibrations. |
| ~ 1000 - 1100 | C-Cl stretch | Carbon-chlorine bond stretching. |
Biological Activity and Applications in Drug Development
While there is a lack of specific biological data for (2-Amino-4-chlorophenyl)(phenyl)methanone, the broader class of 2-aminobenzophenones is of significant pharmacological interest.
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Precursors to Benzodiazepines: 2-Aminobenzophenones are key starting materials for the synthesis of 1,4-benzodiazepines.[2][7] These drugs, such as diazepam and lorazepam, are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[8] The synthesis often involves the reaction of the aminobenzophenone with an amino acid or a derivative, leading to the formation of the characteristic seven-membered diazepine ring.[8]
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Anticancer and Antimitotic Activity: Several studies have investigated the potential of 2-aminobenzophenone derivatives as anticancer agents.[3][9] Some compounds in this class have demonstrated significant inhibitory effects on tubulin polymerization, a critical process in cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9] Their activity has been evaluated against various human cancer cell lines.[3]
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Other Potential Applications: Derivatives of 2-aminobenzophenones have also been explored for other therapeutic uses, including as anti-inflammatory agents and skeletal muscle relaxants.[1][7]
The logical relationship for the utility of this compound in drug discovery is outlined below.
Conclusion
(2-Amino-4-chlorophenyl)(phenyl)methanone is a chemical intermediate with significant potential, primarily due to its structural relation to the broadly useful class of 2-aminobenzophenones. While specific research on this particular isomer is limited, its role as a potential precursor for synthesizing pharmacologically active compounds, particularly benzodiazepine analogues and novel anticancer agents, is inferred from extensive literature on related structures. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. tandfonline.com [tandfonline.com]
- 4. (2-Amino-4-chlorophenyl)(phenyl)methanone | 4076-50-0 [sigmaaldrich.com]
- 5. appchemical.com [appchemical.com]
- 6. 4076-50-0|(2-Amino-4-chlorophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]
- 7. asianpubs.org [asianpubs.org]
- 8. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
